molecular formula C7H6BrF3N2O B1525433 5-Bromo-2-(2,2,2-trifluoroethoxy)pyridin-3-amine CAS No. 1249747-32-7

5-Bromo-2-(2,2,2-trifluoroethoxy)pyridin-3-amine

Cat. No.: B1525433
CAS No.: 1249747-32-7
M. Wt: 271.03 g/mol
InChI Key: YDDYTXBWSWSPDK-UHFFFAOYSA-N
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Description

5-Bromo-2-(2,2,2-trifluoroethoxy)pyridin-3-amine is a chemical compound with the molecular formula C7H5BrF3NO . It has a molecular weight of 256.02 . This compound is typically stored at room temperature in an inert atmosphere .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H5BrF3NO/c8-5-1-2-6(12-3-5)13-4-7(9,10)11/h1-3H,4H2 . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound is a solid compound . It has a predicted boiling point of 201.5±40.0 °C and a predicted density of 1.643±0.06 g/cm3 . The compound’s pKa is predicted to be 0.41±0.22 .

Scientific Research Applications

Catalytic Amination

Selective amination of polyhalopyridines, including 5-bromo-2-chloropyridine, is catalyzed by a palladium-Xantphos complex. This process predominantly yields the aminated product, showcasing a notable chemoselectivity and high isolated yield, hinting at its potential utility in synthesizing pyridine-based derivatives through catalytic amination (Ji, Li, & Bunnelle, 2003).

Spectroscopic and Optical Studies

5-Bromo-2-(trifluoromethyl)pyridine has been characterized spectroscopically using Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) techniques. Computational studies, including density functional theory (DFT), have optimized its geometric structure and investigated its non-linear optical (NLO) properties. These comprehensive analyses are crucial for understanding the compound's electronic and optical behavior, potentially opening doors to various scientific applications (Vural & Kara, 2017).

Synthesis and Biological Activity

A series of novel pyridine derivatives have been synthesized through a palladium-catalyzed one-pot Suzuki cross-coupling reaction. These derivatives underwent DFT studies to elucidate their potential reaction pathways and identify candidates for applications like chiral dopants in liquid crystals. Furthermore, biological activities, such as anti-thrombolytic and biofilm inhibition activities, were investigated, highlighting their potential in medical and microbiological fields (Ahmad et al., 2017).

Safety and Hazards

This compound is classified under GHS07 and has the signal word "Warning" . It has hazard statements H315-H319-H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary statements include P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

Biochemical Analysis

Biochemical Properties

5-Bromo-2-(2,2,2-trifluoroethoxy)pyridin-3-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been used as a reactant in the preparation of oxazoline and thiazoline derivatives, which are known for their insecticidal and acaricidal properties . The nature of these interactions often involves the formation of covalent bonds with active sites of enzymes, leading to inhibition or activation of enzymatic activity.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of certain genes involved in metabolic pathways, thereby altering the metabolic flux within cells . Additionally, it can impact cellular signaling by interacting with specific receptors or signaling molecules, leading to changes in cellular responses.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to biomolecules, such as proteins and nucleic acids, altering their structure and function. This binding can result in enzyme inhibition or activation, depending on the specific target and context . Furthermore, it can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under inert atmosphere and room temperature conditions

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as modulation of metabolic pathways or inhibition of specific enzymes. At higher doses, it can lead to toxic or adverse effects, including cellular damage or disruption of normal physiological functions . Understanding the dosage thresholds and toxicological profiles is essential for its safe and effective use.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways, affecting the overall metabolic flux and levels of specific metabolites . For instance, its interaction with enzymes involved in the synthesis of oxazoline and thiazoline derivatives highlights its role in secondary metabolite production.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments . Understanding these transport mechanisms is vital for predicting its bioavailability and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound affects its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence its interactions with other biomolecules and its overall biochemical effects.

Properties

IUPAC Name

5-bromo-2-(2,2,2-trifluoroethoxy)pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrF3N2O/c8-4-1-5(12)6(13-2-4)14-3-7(9,10)11/h1-2H,3,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDDYTXBWSWSPDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1N)OCC(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrF3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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